1,2,3-Propanetriyl tris(mercaptoacetate) CAS 14974-53-9 properties
1,2,3-Propanetriyl tris(mercaptoacetate) CAS 14974-53-9 properties
An In-Depth Technical Guide to 1,2,3-Propanetriyl tris(mercaptoacetate) (CAS 14974-53-9): Properties, Synthesis, and Applications
Abstract
1,2,3-Propanetriyl tris(mercaptoacetate), also known as Glycerol Trithioglycolate, is a trifunctional thiol ester derived from the reaction of glycerol and thioglycolic acid. Its unique structure, featuring a central glycerol backbone with three reactive thiol-terminated arms, imparts properties that are valuable in both established industrial processes and advanced research applications. While its primary commercial use is in the cosmetics industry as a reducing agent for hair waving and straightening formulations, its potential extends significantly into polymer chemistry, materials science, and drug development as a versatile crosslinking agent and functionalization molecule. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic pathway with experimental considerations, an analysis of its mechanisms of action, and critical safety and handling protocols tailored for research and development professionals.
Chemical Identity and Core Properties
1,2,3-Propanetriyl tris(mercaptoacetate) is an organic compound that combines the structural features of an ester and a thiol. The core physical and chemical properties are essential for its handling, application, and analysis.
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value |
|---|---|
| CAS Number | 14974-53-9[1] |
| IUPAC Name | 2,3-bis[(2-sulfanylacetyl)oxy]propyl 2-sulfanylacetate[1] |
| Molecular Formula | C₉H₁₄O₆S₃[1] |
| Synonyms | Glyceryl tris(thioglycolate), Glycerol trithioglycolate, Acetic acid, mercapto-, 1,2,3-propanetriyl ester[2][3] |
| Molecular Weight | 314.4 g/mol [1] |
| EC Number | 239-053-1[1] |
Table 2: Computed Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Density (Predicted) | 1.366 ± 0.06 g/cm³ | ChemicalBook[3] |
| Boiling Point (Predicted) | 368.2 ± 37.0 °C | ChemicalBook[3] |
| XLogP3 | 1.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 9 | PubChem[1] |
| Rotatable Bond Count | 11 | PubChem[1] |
| Exact Mass | 313.99525168 Da | PubChem[1] |
| Topological Polar Surface Area | 81.9 Ų | PubChem[1] |
The Chemistry of a Trifunctional Thiol
Structural Rationale and Reactivity
The functionality of 1,2,3-propanetriyl tris(mercaptoacetate) is dictated by its molecular architecture. The molecule is built upon a glycerol (1,2,3-propanetriol) backbone, a versatile and non-toxic sugar alcohol widely used in cosmetics, food, and pharmaceuticals.[4][5] Each of glycerol's three hydroxyl groups is esterified with thioglycolic acid (TGA), also known as mercaptoacetic acid.[6]
The key to its reactivity lies in the three terminal thiol (-SH) groups. Thiols are the sulfur analogs of alcohols and are known for several important reactions:
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Nucleophilicity: The thiolate anion (S⁻) is a potent nucleophile.
-
Redox Chemistry: Thiols can be readily oxidized to form disulfide bonds (S-S), a reversible reaction that is fundamental to its application in cosmetology.
-
Metal Complexation: Thiols form strong complexes with many metal ions, a property leveraged in applications like metal recovery and cleaning formulations using TGA derivatives.[6][7]
This trifunctional nature makes it an ideal candidate for forming crosslinked networks, where each molecule can form three distinct linkages, leading to the formation of stable three-dimensional polymer structures.
Synthesis Pathway: Steglich Esterification
While multiple esterification methods exist, the Steglich esterification is a mild and effective method for coupling carboxylic acids with alcohols, particularly when one of the reagents is sensitive.[8] This method typically employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, commonly 4-(dimethylamino)pyridine (DMAP).[8][9]
The causality for choosing this method lies in its ability to proceed at room temperature, avoiding harsh conditions that could lead to side reactions involving the sensitive thiol group, such as oxidation. DMAP acts as an acyl transfer catalyst, significantly accelerating the reaction.
Disclaimer: This is a representative laboratory-scale protocol based on established chemical principles. All work should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve glycerol (1.0 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM).
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Acid Addition: Add thioglycolic acid (3.3 eq) to the flask. A slight excess of the acid is used to ensure complete esterification of all three hydroxyl groups on the glycerol backbone.
-
Carbodiimide Activation: Dissolve N,N'-dicyclohexylcarbodiimide (DCC, 3.3 eq) in anhydrous DCM and add it to the dropping funnel.
-
Reaction Execution: Cool the reaction flask to 0 °C using an ice bath. Add the DCC solution dropwise to the stirred glycerol/TGA mixture over 1-2 hours. Maintaining a low temperature is critical to control the exothermic reaction and minimize side products.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours under a nitrogen atmosphere. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of glycerol.
-
Workup and Purification:
-
Upon completion, a white precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will have formed. Filter the reaction mixture to remove the DCU.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution (to remove residual DMAP and unreacted DCC), saturated sodium bicarbonate solution (to remove excess thioglycolic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by column chromatography on silica gel to yield the pure 1,2,3-propanetriyl tris(mercaptoacetate).
-
Applications and Mechanistic Insights
Established Application: Cosmeceuticals
The primary industrial application of glycerol thioglycolate derivatives is in hair care products, specifically for permanent waving and straightening.[10][11][12] The structural integrity of hair is largely due to disulfide bonds (-S-S-) within its keratin protein structure.
The mechanism relies on a two-step redox process:
-
Reduction: The thiol groups on 1,2,3-propanetriyl tris(mercaptoacetate) act as reducing agents, cleaving the disulfide bonds in keratin to form free cysteine thiol groups.[13] This chemical relaxation allows the hair to be physically reshaped (e.g., around a curler).
-
Neutralization (Oxidation): After reshaping, an oxidizing agent, typically a dilute hydrogen peroxide solution, is applied. This reverses the process, forming new disulfide bonds in the new configuration, thus locking in the desired shape (e.g., a curl or a straightened form).[13]
The choice of a glycerol ester of TGA over TGA itself is driven by factors like reduced odor and potentially better penetration and handling characteristics in a cosmetic formulation.
Safety, Handling, and Toxicology
The toxicological profile of 1,2,3-propanetriyl tris(mercaptoacetate) is not extensively documented on its own. Therefore, a conservative approach based on the hazards of its precursor, thioglycolic acid (TGA), and the related glyceryl monothioglycolate is required. TGA is classified as toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction. [14]Glyceryl thioglycolate is a known skin sensitizer and allergen, particularly with occupational exposure. [15]
Hazard Profile
-
Acute Toxicity: Assumed to be toxic via oral and dermal routes. [14]* Skin Corrosion/Irritation: Likely to cause skin irritation or burns upon prolonged contact. * Eye Damage: High risk of serious eye damage. [16]* Sensitization: May cause an allergic skin reaction. [14]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [14]2. Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield. [14] * Hand Protection: Wear impervious gloves (e.g., nitrile). Change gloves frequently and after any contact. [14] * Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure. [14]3. Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [17]Contaminated work clothing should not be allowed out of the workplace. [14]4. Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from oxidizing agents and sources of ignition. [17]
-
First Aid Measures
-
If Inhaled: Move person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [17]* In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention. [17]* In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. [18]* If Swallowed: Do NOT induce vomiting. Rinse mouth. Call a poison control center or doctor immediately. [17]
Conclusion
1,2,3-Propanetriyl tris(mercaptoacetate) is a molecule with significant, yet underexplored, potential beyond its established role in cosmetics. Its trifunctional thiol structure provides a robust platform for creating complex macromolecular architectures. For researchers in drug development and materials science, it represents a valuable tool for crosslinking, conjugation, and the design of novel functional materials. A thorough understanding of its chemical properties, coupled with stringent adherence to safety protocols derived from its constituent parts, is essential for leveraging its capabilities in a research and development setting. Future investigations into its use in areas like controlled-release hydrogels and bioconjugation are warranted and could unlock new therapeutic and technological solutions.
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